molecular formula C9H9FO3S B1305474 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone CAS No. 82652-12-8

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone

Cat. No. B1305474
CAS RN: 82652-12-8
M. Wt: 216.23 g/mol
InChI Key: VSVWRPDWOFICOX-UHFFFAOYSA-N
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Description

The compound 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone is a chemical entity that can be associated with various research areas, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and potential applications of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds is highlighted in the papers. For instance, the iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) is described, which affords enantiopure fluorobis(phenylsulfonyl)methylated compounds . This suggests that similar catalytic methods could potentially be applied to synthesize the compound . Additionally, the preparation of N-(3-Thenoyl)fluorosulfonimide through the reaction of 3-thenoic acid with fluorosulfuryl isocyanate indicates that reactions involving sulfonyl fluorides are feasible and can be used to introduce sulfonyl groups into organic molecules .

Molecular Structure Analysis

The molecular structure and configurational stability of α-sulfonyl carbanions, which are structurally related to 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone, have been studied using ab initio calculations . The effect of fluorine substitution on the structure and energy of these carbanions is significant, suggesting that the presence of a fluorine atom in the compound of interest may similarly affect its molecular geometry and stability.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is diverse. The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as HIV-1 replication inhibitors demonstrates the potential for sulfonyl compounds to participate in the formation of biologically active molecules . This implies that 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone could also be a precursor or intermediate in the synthesis of pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can be inferred from their structural characteristics and the nature of their substituents. For example, the electrochemical behavior of N-(3-Thenoyl)fluorosulfonimide suggests that sulfonyl compounds can exhibit specific electrochemical properties, which could be relevant for the compound . Furthermore, the ratiometric fluorescence response of N-methylacridone for methanesulfonic acid indicates that sulfonyl compounds can interact with acids, leading to changes in their fluorescence properties . This could suggest that 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone may also have interesting acid-base interaction properties that could be exploited in sensing applications.

properties

IUPAC Name

1-(3-fluorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWRPDWOFICOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379185
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone

CAS RN

82652-12-8
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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